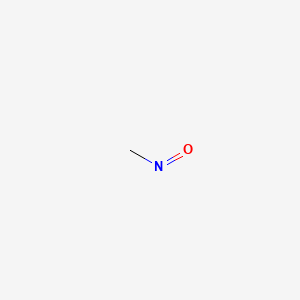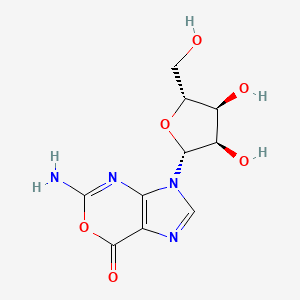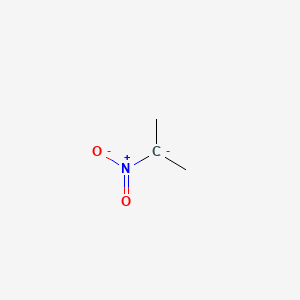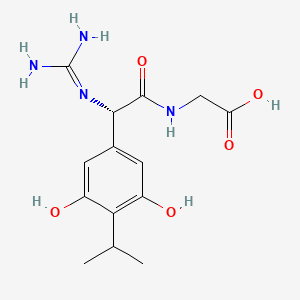
Kalasinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kalasinamide is a natural product found in Trivalvaria costata and Polyalthia suberosa with data available.
Applications De Recherche Scientifique
Synthesis and Plant Defense Role
Kalasinamide, identified as an azaanthracene alkaloid, has been synthesized to understand its role as a potential plant defense phototoxin. The first total synthesis of kalasinamide resolved discrepancies in its reported characteristics from different sources. It's suggested that kalasinamide, through autosensitized photooxidation, can transform into the quinone marcanine A, which may play a part in the biosynthesis of (aza)anthraquinones. This transformation hints at kalasinamide's protective role in plants, potentially defending against microbial pathogens and predation following physical damage by generating toxic singlet oxygen (Gandy & Piggott, 2008).
Isolation from Polyalthia suberosa
Kalasinamide was isolated from the stems of Polyalthia suberosa, alongside other compounds such as N-trans-feruloyltyramine and N-trans-coumaroyltyramine. Its structure was determined using spectroscopic methods, indicating its presence as a natural product within this plant species. This isolation contributes to the understanding of the chemical diversity within Polyalthia suberosa and the potential biological activities of its constituents (Tuchinda et al., 2000).
Anti-HIV Activity
Research also identified kalasinamide among the compounds from Polyalthia suberosa with anti-HIV activities. Along with two new 2-substituted furans, kalasinamide showed potential in contributing to the anti-HIV properties of this plant, highlighting its significance in medicinal chemistry and potential therapeutic applications (Tuchinda et al., 2001).
Propriétés
Nom du produit |
Kalasinamide |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
5,10-dimethoxy-4-methyl-1H-benzo[g]quinolin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-9-8-12(18)17-14-13(9)15(19-2)10-6-4-5-7-11(10)16(14)20-3/h4-8H,1-3H3,(H,17,18) |
Clé InChI |
UAOWKPPYWUJTPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC |
Synonymes |
1-aza-9,10-dimethoxy-4-methyl-2-oxo-1,2-dihydroanthracene kalasinamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)








![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)
![Benzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1211751.png)

